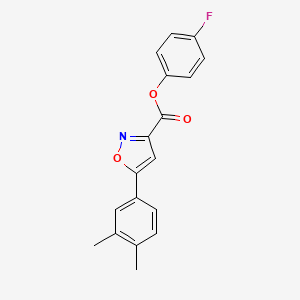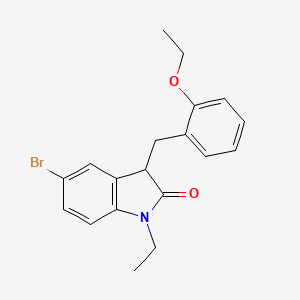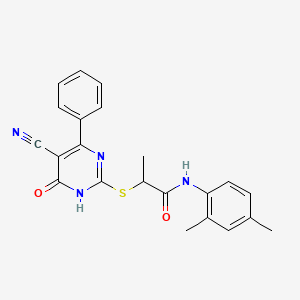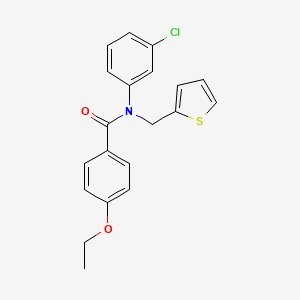
4-Fluorophenyl 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluorophenyl 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate is a synthetic organic compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorophenyl 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-fluorobenzoyl chloride with 3,4-dimethylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluorophenyl 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-Fluorophenyl 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of 4-Fluorophenyl 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluorophenyl 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide: Similar structure but with an amide group instead of a carboxylate.
4-Fluorophenyl 5-(3,4-dimethylphenyl)-1,2-thiazole-3-carboxylate: Contains a sulfur atom in place of the oxygen in the oxazole ring.
4-Fluorophenyl 5-(3,4-dimethylphenyl)-1,2-oxazole-3-sulfonate: Features a sulfonate group instead of a carboxylate.
Uniqueness
4-Fluorophenyl 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of the fluorine atom and the oxazole ring imparts distinct electronic properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C18H14FNO3 |
|---|---|
Peso molecular |
311.3 g/mol |
Nombre IUPAC |
(4-fluorophenyl) 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C18H14FNO3/c1-11-3-4-13(9-12(11)2)17-10-16(20-23-17)18(21)22-15-7-5-14(19)6-8-15/h3-10H,1-2H3 |
Clave InChI |
FMWWNWGQEMNZFR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)OC3=CC=C(C=C3)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(2-fluorophenoxy)butan-1-one](/img/structure/B11357000.png)
![2-(3-chlorophenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)acetamide](/img/structure/B11357002.png)

![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B11357022.png)
![N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11357024.png)
![5-[benzyl(furan-2-ylmethyl)amino]-N-(3-chloro-2-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11357025.png)

![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2,2-diphenylacetamide](/img/structure/B11357038.png)

![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B11357057.png)

![N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11357064.png)
![N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B11357071.png)

